![molecular formula C12H20ClNO B1489496 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1864058-68-3](/img/structure/B1489496.png)
1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
The compound “1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride” is an organic compound with an ethoxyphenyl group attached to a 2-methylpropan-1-amine . The hydrochloride indicates that it is a salt of hydrochloric acid, which is common for amines to increase their solubility in water.
Molecular Structure Analysis
The compound likely has a tetrahedral geometry around the nitrogen atom due to the three single bonds and one lone pair of electrons. The ethoxyphenyl group is likely to be planar due to the conjugated system of double bonds .Chemical Reactions Analysis
Amines are generally basic and can react with acids to form salts. They can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds.Scientific Research Applications
Biomarker Development for Tobacco-Related Cancer Research
Research into human urinary carcinogen metabolites has highlighted the use of specific biomarkers for investigating the impact of tobacco on cancer. This includes the study of various carcinogens and their metabolites present in the urine of smokers or individuals exposed to environmental tobacco smoke (ETS). Among these, compounds such as NNAL and NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, have been identified as particularly useful biomarkers. These studies underscore the importance of chemical analysis in assessing carcinogen exposure and metabolism in humans, contributing to our understanding of tobacco-related cancer risks (Hecht, 2002).
Advancements in Polymer Chemistry from Vegetable Oils
Hydroaminomethylation of vegetable oils represents an innovative approach to creating bio-based products with potential industrial applications. This process involves grafting various amines onto the alkyl chains of vegetable oils, yielding a wide array of functionalized compounds. These bifunctional products show promise as monomers in polymer chemistry, highlighting the role of chemical reactions in developing sustainable, bio-based materials with potential commercial value (Vanbésien et al., 2018).
Exploration of Carcinogenic Effects of Heterocyclic Aromatic Amines
The analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices has provided insights into the carcinogenic potential of heterocyclic aromatic amines. Through advanced analytical techniques, researchers have been able to quantify the bioactivated metabolites of PhIP, aiding in the study of its biological effects and exposure levels. This research is pivotal in understanding the carcinogenic mechanisms of dietary compounds and their impact on human health (Teunissen et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3;/h5-9,12H,4,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJFSBUUKJCYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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